Thimerosal is classified as an organomercury compound, containing approximately 49.6% mercury by weight . Its chemical structure includes a thiol group, which contributes to its biological activity. The compound is synthesized from thiosalicylic acid and ethylmercury salts, making it a key component in various medical applications .
The synthesis of thimerosal typically involves several steps:
Thimerosal's molecular formula is , indicating that it consists of carbon, hydrogen, mercury, sodium, oxygen, and sulfur atoms. The structure features a linear coordination geometry around the mercury atom, which is bonded to two ligands: the thiolate group and the ethyl group. The carboxylate group enhances its solubility in water .
Thimerosal undergoes various chemical reactions, particularly hydrolysis and decomposition:
These reactions are significant for understanding both the pharmacological effects and potential toxicity associated with thimerosal.
Thimerosal exerts its antimicrobial effects primarily through its oligodynamic action, which refers to the ability of small amounts of heavy metals to exert a toxic effect on microorganisms. Upon introduction into biological systems, thimerosal releases ethylmercury, which interacts with thiol groups in proteins, leading to structural destabilization and loss of function .
Thimerosal exhibits several important physical and chemical properties:
These properties make thimerosal effective as an antimicrobial agent but also raise concerns regarding its safety profile.
Thimerosal has been utilized in various scientific applications:
Despite its historical use, concerns over mercury toxicity have led to reduced usage of thimerosal in vaccines since the late 1990s, particularly in pediatric formulations .
Thimerosal (C9H9HgNaO2S), also known as thiomersal, was synthesized in 1927 by Morris Kharasch and patented by Eli Lilly and Company under the trade name Merthiolate [2] [6]. Early research by H.M. Powell and W.A. Jamieson demonstrated its superior antimicrobial efficacy, showing it was 40–50 times more effective than phenol against Staphylococcus aureus [4] [6]. This property led to its rapid adoption as a preservative in biological products.
The 1928 Bundaberg tragedy in Australia, where 12 of 21 children died from Staphylococcus-contaminated diphtheria vaccines, underscored the critical need for preservatives in multi-dose vials [3] [4]. By the 1930s, thimerosal was incorporated into diphtheria toxoid, pertussis vaccines, and antisera. Eli Lilly ranked it among its top five therapeutic innovations alongside insulin by 1938 [4] [6]. Its stability and lack of interference with immunogenicity (unlike phenol/cresol) solidified its role in biologics [4] [8].
Table 1: Early Milestones in Thimerosal Adoption
Year | Event | Significance |
---|---|---|
1927 | Synthesis by Kharasch; patent filed | Creation of a novel organomercurial antiseptic |
1929 | Efficacy studies by Powell & Jamieson | Demonstrated 40–50× greater efficacy vs. phenol against S. aureus |
1931 | Incorporation into Lilly’s Merthiolate antiseptics | First commercial medical application |
1930s | Adoption in diphtheria/pertussis vaccines | Prevention of bacterial contamination in multi-dose vials |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1